1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Classification and Nomenclature
This compound belongs to the class of nitrogen-containing heterocyclic compounds characterized by its complex fused ring system. The compound integrates features of both pyridine and pyrazine structures within a tetrahydropyrrolo framework, creating a sophisticated molecular architecture that demonstrates the versatility of heterocyclic chemistry. The systematic nomenclature reflects the compound's structural complexity, with the designation indicating the specific positioning of the pyridin-3-yl substituent at the 1-position of the tetrahydropyrrolo[1,2-a]pyrazine core.
The molecular classification places this compound within the broader category of pyrrolopyrazines, which are characterized by the fusion of pyrrole and pyrazine ring systems. The base pyrrolo[1,2-a]pyrazine structure, identified by Chemical Abstracts Service number 274-45-3, serves as the fundamental scaffold upon which various substitutions can be introduced. The compound's molecular formula and structural features distinguish it from related pyrrolopyrazine derivatives through its specific substitution pattern and degree of saturation in the pyrrole ring component.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the bracketed numbering system [1,2-a] indicates the specific fusion pattern between the pyrrole and pyrazine rings. The tetrahydro designation specifies the saturation state of four carbon atoms within the pyrrolostructure, while the pyridin-3-yl substituent at position 1 provides the compound with its distinctive chemical identity and potential biological activity profile.
Table 1: Structural Classification and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Ring System Type |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine | C₇H₆N₂ | 274-45-3 | Fused bicyclic |
| This compound | C₁₂H₁₃N₃ | Not specified | Substituted tricyclic |
| 4-(1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl)pyridine | C₁₂H₁₃N₃ | 887201-29-8 | Substituted tricyclic |
| 3-Methylpyrrolo[1,2-a]pyrazine | C₈H₈N₂ | 64608-61-3 | Substituted bicyclic |
Historical Development of Pyrrolo[1,2-a]pyrazine Derivatives
The historical development of pyrrolo[1,2-a]pyrazine derivatives represents a significant evolution in heterocyclic chemistry methodology, with foundational work establishing the synthetic accessibility and chemical reactivity of these complex ring systems. Early investigations in 1996 provided comprehensive studies of the pyrrolo[1,2-a]pyrazine system, including detailed examinations of electrophilic substitution patterns, organolithium addition reactions, and metalation procedures using lithium diisopropylamide. These pioneering studies established the fundamental chemical behavior of the pyrrolopyrazine scaffold and demonstrated the formation of quaternary salts through nitrogen quaternization reactions.
The development of synthetic methodologies for pyrrolo[1,2-a]pyrazine derivatives gained momentum in the early 2000s, with significant advances in domino reaction strategies emerging around 2010. A particularly notable breakthrough involved the development of domino synthesis approaches utilizing 1H-2-pyrrolecarbaldehyde and vinyl azides under relatively mild conditions in the presence of base catalysts. This methodology provided researchers with efficient access to the pyrrolopyrazine ring system while demonstrating the potential for cascade reaction sequences in heterocyclic synthesis.
Subsequent advances in the 2010s focused on expanding the synthetic toolkit available for pyrrolopyrazine construction, with researchers developing diverse approaches including Curtius reaction methodologies applied to Morita-Baylis-Hillman derivatives. These developments demonstrated the growing sophistication of synthetic strategies and the increasing recognition of pyrrolopyrazine derivatives as valuable targets for chemical synthesis. The period also witnessed the emergence of palladium-catalyzed cyclization reactions as powerful tools for pyrrolopyrazine formation, with studies showing successful application of these methods to various substrate classes.
Table 2: Historical Milestones in Pyrrolo[1,2-a]pyrazine Chemistry
Recent developments in the field have continued to expand the synthetic possibilities for pyrrolopyrazine derivatives, with 2022 research demonstrating cascade condensation, cyclization, and aromatization reactions of substituted 2-formyl-N-propargylpyrroles with various active methylene compounds. These advances have shown particular success with nitromethane, alkyl malonates, methyl cyanoacetate, and malononitrile as reaction partners, providing access to diversely substituted indolizines and pyrrolo[1,2-a]pyrazines under basic reaction conditions.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its structural complexity to encompass its role as a representative compound in the broader study of fused nitrogen heterocycles. The compound exemplifies the challenges and opportunities present in modern heterocyclic synthesis, where researchers must navigate complex molecular architectures while maintaining synthetic efficiency and selectivity. The integration of multiple nitrogen-containing ring systems within a single molecule provides valuable insights into the electronic properties and reactivity patterns that govern heterocyclic behavior.
Research investigations into pyrrolopyrazine derivatives have revealed their potential as versatile intermediates in pharmaceutical development, with studies demonstrating significant biological activity profiles across multiple therapeutic areas. The structural framework represented by this compound provides a scaffold that can accommodate diverse substitution patterns, enabling medicinal chemists to explore structure-activity relationships systematically. The compound's ability to undergo various chemical modifications while maintaining its core structural integrity makes it an attractive target for drug discovery applications.
The synthetic methodologies developed for accessing pyrrolopyrazine derivatives have contributed significantly to the advancement of general heterocyclic synthesis strategies. Researchers have demonstrated that the techniques developed for pyrrolopyrazine construction often have broader applicability to related heterocyclic systems, creating a multiplier effect in synthetic methodology development. The cascade reaction approaches, domino processes, and cyclization strategies pioneered in pyrrolopyrazine chemistry have found application in the synthesis of other complex heterocyclic frameworks.
Table 3: Research Applications and Methodological Contributions
| Research Area | Specific Application | Methodological Advance | Impact Factor |
|---|---|---|---|
| Synthetic Methodology | Cascade reactions | Multi-step one-pot processes | High efficiency |
| Medicinal Chemistry | Receptor antagonist development | Structure-activity relationship studies | Therapeutic potential |
| Chemical Biology | Bioactive compound screening | Heterocyclic diversity generation | Biological relevance |
| Materials Science | Organic semiconductor development | Electronic property modulation | Functional materials |
Contemporary research continues to explore the fundamental properties of pyrrolopyrazine derivatives, with particular attention to their electronic characteristics and potential applications in materials science. The unique electronic properties arising from the fused ring system and nitrogen distribution make these compounds attractive candidates for organic electronic applications, where precise control over molecular orbital energies and charge transport properties is essential. The ongoing investigation of these compounds reflects their enduring importance in advancing both fundamental understanding and practical applications of heterocyclic chemistry.
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZMHQFHLBPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377897 | |
| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865546-36-7 | |
| Record name | 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865546-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with the preparation of 3,4-dihydropyrrolo-[1,2-a]-pyrazine, a key intermediate. This intermediate is obtained by reacting dialkylacetals or dioxalane derivatives of 2,5-dialkoxytetrahydrofurfuryl compounds with ethylenediamine in the presence of lower aliphatic acids (e.g., acetic acid) at elevated temperatures (100–150 °C). This acid-mediated cyclization forms the bicyclic pyrrolo[1,2-a]pyrazine skeleton with partial unsaturation.
Selective Reduction to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
The 3,4-dihydropyrrolo-[1,2-a]-pyrazine intermediate contains three double bonds, but selective reduction is required to saturate only the 1,2-position double bond, yielding 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine without affecting the pyrrole double bonds.
Two main reduction methods are employed:
Catalytic Hydrogenation: Using platinum group catalysts (e.g., platinum on carbon or palladium on barium sulfate) under atmospheric hydrogen pressure at room temperature or slightly elevated temperatures (65–80 °C) in lower aliphatic alcohol solvents such as methanol or ethanol. The reaction is conducted in a closed system with stirring until the theoretical amount of hydrogen is absorbed. The catalyst is then filtered off, and the product is purified by vacuum distillation.
Chemical Reduction: Using complex metal hydrides such as lithium aluminum hydride (LiAlH4) in ethers (e.g., diethyl ether) or sodium/potassium borohydrides in alcohol solvents. The reaction temperature is controlled (65–80 °C) to optimize reduction speed and selectivity. After completion, the product is extracted and purified similarly.
This selective reduction is crucial to obtain the tetrahydro derivative, which serves as a versatile intermediate for further functionalization.
| Parameter | Catalytic Hydrogenation | Chemical Reduction (Hydrides) |
|---|---|---|
| Catalyst | Platinum group catalysts (Pt, Pd) | LiAlH4, NaBH4, KBH4 |
| Solvent | Methanol, Ethanol | Diethyl ether (LiAlH4), Alcohols (BH4) |
| Temperature | Room temp to 80 °C | 65–80 °C |
| Pressure | Atmospheric H2 | Atmospheric |
| Purification | Filtration, vacuum distillation | Extraction, vacuum distillation |
| Selectivity | Reduces C=N double bond only | Same |
Preparation of Acid Addition Salts
The tetrahydropyrrolo[1,2-a]pyrazine derivatives, including those substituted with pyridin-3-yl groups, are often converted into acid addition salts to improve their stability, solubility, and pharmacological properties. Common acids used include succinic acid, oxalic acid, and maleic acid. The salt formation involves simple acid-base reactions between the basic nitrogen atoms of the heterocycle and the acid.
Summary of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Cyclization | Reaction of dialkylacetals/dioxalane of 2,5-dialkoxytetrahydrofurfuryl with ethylenediamine | Acidic medium (lower aliphatic acids), 100–150 °C |
| 2. Selective Reduction | Reduction of 3,4-dihydropyrrolo-[1,2-a]-pyrazine to tetrahydro derivative | Catalytic hydrogenation (Pt catalyst, H2, RT–80 °C) or chemical reduction (LiAlH4, BH4) |
| 3. Pyridin-3-yl Substitution | Introduction of pyridin-3-yl group via substitution or coupling | Various methods including nucleophilic substitution or cross-coupling; conditions vary |
| 4. Salt Formation | Conversion to acid addition salts (e.g., succinate) | Reaction with acids like succinic acid under mild conditions |
Research Findings and Practical Considerations
The selective reduction step is critical and well-documented to proceed with high selectivity and yield, preserving the pyrrole double bonds while saturating the pyrazine ring double bond.
The use of platinum group catalysts ensures mild reaction conditions and clean conversion, facilitating scale-up for industrial synthesis.
The starting materials for the core synthesis are readily available or easily prepared from furfurol derivatives, making the process economically viable.
Acid addition salts of these compounds have demonstrated improved pharmacological profiles, particularly as anxiolytic agents without muscle relaxant or amnestic effects, highlighting the importance of salt formation in the preparation process.
While direct synthetic routes for the pyridin-3-yl substitution on the tetrahydropyrrolo[1,2-a]pyrazine core are less explicitly detailed in the literature, analogous heterocyclic functionalization strategies can be adapted, as supported by recent synthetic methodologies in related bicyclic nitrogen heterocycles.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been investigated for its potential therapeutic effects. Several studies have highlighted its role in:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation and survival.
- Neurological Disorders : Due to its ability to interact with neurotransmitter systems, this compound shows promise in the treatment of neurodegenerative diseases. It may modulate dopamine and serotonin receptors, which are vital in conditions like Parkinson's and depression.
Material Science Applications
The unique structural characteristics of this compound allow it to be utilized in developing advanced materials:
- Conductive Polymers : This compound can serve as a building block for synthesizing conductive polymers. Its pyridine moiety enhances electron delocalization, making it suitable for electronic applications.
- Sensors : The compound's ability to form stable complexes with metal ions opens avenues for developing sensors capable of detecting heavy metals and other pollutants.
Biochemical Studies
In biochemical research, this compound has been explored for its interactions with biological macromolecules:
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design for metabolic disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function post-treatment.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its kinase inhibitory activity suggests that it can block the phosphorylation of key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolopyrazine Family
The pyrrolo[1,2-a]pyrazine core is shared among several derivatives, differing in substituents and saturation levels. Key examples include:
Heterocyclic Hybrids and Fused Systems
Compounds with fused or hybridized rings exhibit divergent bioactivities:
- Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids : Synthesized via double cyclization, these display deep blue fluorescence and cell permeability, suggesting applications in bioimaging . Compared to the target compound, the fused benzene ring enhances π-conjugation, altering electronic properties.
- Imidazo[1,2-a]pyrazines : Exhibit broad bioactivities (antimicrobial, anticancer) due to purine-like structures. The target compound’s pyridine ring may reduce metabolic instability compared to imidazole-based systems .
- Triazolo[1,5-a]pyrazine derivatives : Kinase inhibitors with multi-target activity. The pyridin-3-yl group in the target compound could mimic adenine in ATP-binding pockets, offering competitive inhibition .
Functional Group Modifications and Bioactivity
- Nitro and Methoxy Substituents : Nitro groups (e.g., in 7-Nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one) enhance antimicrobial activity but may increase toxicity. Methoxy groups (e.g., 1-Methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine) improve metabolic stability .
- Chiral Derivatives : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts yields enantiopure tetrahydropyrrolopyrazines, highlighting the importance of stereochemistry in optimizing pharmacokinetics .
Biological Activity
1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with a complex structure that combines both pyridine and tetrahydropyrrolo-pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 199.25 g/mol. It features one hydrogen bond donor and two hydrogen bond acceptors, contributing to its reactivity and interaction with biological targets .
1. Kinase Inhibition
Research indicates that this compound and its derivatives exhibit significant inhibitory activity against various kinases involved in cancer cell proliferation. Notable kinases include:
- Flt-3
- Aurora A
- CDK2
These interactions suggest potential applications in cancer therapy .
2. Ion Channel Modulation
The compound has also been investigated for its ability to modulate ion channels. Ion channels are crucial for various cellular processes such as nerve impulses and muscle contractions. Certain derivatives of this compound may act on specific ion channels, which could lead to therapeutic benefits in neurological disorders .
3. Anxiolytic Properties
This compound has been identified as a selective anxiolytic agent. Unlike traditional anxiolytics, it does not exhibit myorelaxant or amnestic effects. This selectivity indicates its potential for treating anxiety disorders without the typical side effects associated with conventional treatments .
4. Histone Deacetylase Inhibition
The compound has shown promising activity as a histone deacetylase (HDAC) inhibitor, particularly with enhanced selectivity towards HDAC6. This property suggests potential therapeutic applications in epigenetic regulation and related disorders .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various derivatives of this compound against different cancer cell lines (A549, MCF-7), compounds exhibited IC50 values indicating effective inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 0.83 ± 0.07 |
| Derivative B | MCF-7 | 0.15 ± 0.08 |
| Derivative C | HeLa | 2.85 ± 0.74 |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Research on Ion Channel Interaction
Studies have demonstrated that certain derivatives of the compound can selectively inhibit specific ion channels involved in neuronal signaling pathways. The research utilized fluorescence-based assays to quantify the effects on ion channel activity .
Q & A
Basic Question: What are the most reliable synthetic routes for preparing 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
Methodological Answer:
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclocondensation or domino reactions. For example:
- Domino Approach : Chen et al. (2010) demonstrated a domino reaction using vinyl azides and amines to construct the pyrrolo[1,2-a]pyrazine core. This method avoids multi-step protection/deprotection sequences and achieves good yields (60-85%) under mild conditions .
- Cyclocondensation : Terenin et al. (2007) utilized trifluoroacetylation of pyrrolo[1,2-a]pyrazines to introduce functional groups, enabling subsequent derivatization for biological studies .
Key Considerations : Optimize solvent (e.g., DMF or THF), temperature (room temp to 80°C), and catalyst (e.g., CuI for azide-alkyne cycloadditions).
Advanced Question: How can structural contradictions in NMR data for pyrrolo[1,2-a]pyrazine derivatives be resolved?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Conformational Flexibility : The tetrahydropyrrolo ring adopts multiple chair-like conformations, leading to split signals. Use variable-temperature NMR to freeze conformers and simplify spectra .
- Tautomerism : Proton exchange between nitrogen atoms in the pyrazine ring can cause broadening. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) clarify connectivity .
- X-ray Crystallography : For unambiguous resolution, single-crystal X-ray diffraction (as in ) provides definitive bond angles and torsional strain analysis .
Basic Question: What analytical techniques are essential for characterizing pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₄N₂·HCl requires [M+H]⁺ at m/z 235.098) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% required for biological assays). Use C18 columns with acetonitrile/water gradients .
Advanced Question: How can computational modeling guide the functionalization of pyrrolo[1,2-a]pyrazines for SAR studies?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts reactive sites (e.g., electron-deficient pyridine nitrogen vs. pyrrolo α-carbons). Calculations at the B3LYP/6-31G* level optimize substituent placement .
- Molecular Docking : Fedotov and Hotsulia (2020) docked alkylthio derivatives into antifungal targets (e.g., CYP51), identifying hydrophobic interactions critical for activity .
- MD Simulations : Evaluate stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
Basic Question: What are the common challenges in achieving enantioselective synthesis of pyrrolo[1,2-a]pyrazines?
Methodological Answer:
- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s thiourea catalysts induces asymmetry during cyclization. Yields >80% ee reported for proline-derived analogs .
- Kinetic Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipase-mediated acylations) .
- Racemization Risk : Avoid high temperatures (>60°C) during purification to prevent loss of enantiopurity .
Advanced Question: How do substituents on the pyridine ring influence the biological activity of pyrrolo[1,2-a]pyrazines?
Methodological Answer:
El-Sayed and Said (2019) systematically evaluated substituent effects:
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to kinase ATP pockets (IC₅₀ < 1 µM for VEGFR2 inhibition) .
- Hydrophobic Chains (e.g., alkylthio) : Improve membrane permeability (logP >3.5) but may reduce solubility. Balance via PEGylation .
- Steric Effects : Bulky groups at C-3 hinder rotation, stabilizing bioactive conformations (e.g., IC₅₀ improvement from 5.2 µM to 0.8 µM) .
Basic Question: What are the stability considerations for storing pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Light Sensitivity : Protect from UV exposure (use amber vials) to prevent photodegradation of the conjugated π-system .
- Moisture Control : Store under inert gas (Ar/N₂) with desiccants (silica gel) to avoid hydrolysis of labile groups (e.g., trifluoroacetyl) .
- Temperature : Long-term stability at -20°C; avoid repeated freeze-thaw cycles to prevent crystallization issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
